molecular formula C12H12N2 B1441265 4-(4-Methylpyridin-2-yl)aniline CAS No. 18471-74-4

4-(4-Methylpyridin-2-yl)aniline

Cat. No.: B1441265
CAS No.: 18471-74-4
M. Wt: 184.24 g/mol
InChI Key: QFSYHFCJYJBXNC-UHFFFAOYSA-N
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Description

4-(4-Methylpyridin-2-yl)aniline is an organic compound with the molecular formula C12H12N2. It is a white solid that is primarily used in research and industrial applications. The compound features a pyridine ring substituted with a methyl group and an aniline group, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Methylpyridin-2-yl)aniline can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the compound is often produced using large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistent production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylpyridin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and anilines, which can be further utilized in organic synthesis .

Scientific Research Applications

4-(4-Methylpyridin-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-2-methylpyridine
  • 4-(2-Pyridyl)aniline
  • 4-(4-Methylphenyl)pyridine

Comparison: 4-(4-Methylpyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-(4-methylpyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSYHFCJYJBXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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